molecular formula C15H16O B12798481 1-Naphthalen-2-ylpentan-3-one CAS No. 6315-97-5

1-Naphthalen-2-ylpentan-3-one

Katalognummer: B12798481
CAS-Nummer: 6315-97-5
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: JHUOBGSYFXSEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalen-2-ylpentan-3-one is an organic compound with the molecular formula C15H16O It is a ketone derivative of naphthalene, characterized by a naphthalene ring substituted with a pentan-3-one group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Naphthalen-2-ylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the naphthalene ring.

Major Products Formed:

    Oxidation: Formation of naphthalene carboxylic acids.

    Reduction: Formation of 1-Naphthalen-2-ylpentan-3-ol.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-Naphthalen-2-ylpentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Naphthalen-2-ylpentan-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

    1-Hydroxy-1-naphthalen-2-ylpentan-3-one: A hydroxylated derivative with different chemical properties.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with a methoxy group and a propenone linkage.

Eigenschaften

CAS-Nummer

6315-97-5

Molekularformel

C15H16O

Molekulargewicht

212.29 g/mol

IUPAC-Name

1-naphthalen-2-ylpentan-3-one

InChI

InChI=1S/C15H16O/c1-2-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3

InChI-Schlüssel

JHUOBGSYFXSEMY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.